![molecular formula C23H19N5O2 B2765909 2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376614-34-5](/img/structure/B2765909.png)
2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, also known as ABPAQ, is a novel small molecule that has gained attention in the field of medicinal chemistry due to its potential applications in cancer treatment.
Applications De Recherche Scientifique
Anticancer Properties
The compound’s potential as an anticancer agent stems from its interaction with the epidermal growth factor receptor (EGFR). Researchers have designed and synthesized a series of derivatives based on this scaffold. Notably, the compound 1-ethyl-N-(furan-2-ylmethyl)-5-{2-[(2-methoxyphenoxy)ethyl]amino}-2-oxoethoxy}-2-methyl-1H-indole-3-carboxamide (6p) exhibited potent anticancer activity against EGFR high-expressed cancer cell lines such as A549, HeLa, and SW480. Importantly, it demonstrated low toxicity toward normal liver cells (HL7702) .
Bioluminescence Applications
While not directly related to cancer research, indole derivatives have diverse applications. For instance, novel furimazine derivatives at the C-6 and C-8 positions of indole have been explored for enhancing nanoluciferase bioluminescence. These modifications improve the performance of luciferase-based assays .
Plant Hormone Analogs
Indole-3-acetic acid (IAA), a natural plant hormone, is produced from tryptophan degradation. Although not directly linked to our compound, understanding indole derivatives contributes to broader knowledge of plant biology and hormone signaling .
Mécanisme D'action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound interacts with EGFR, potentially inhibiting its activity This interaction likely involves the compound binding to the active site of the receptor, preventing the natural ligand from initiating the signal cascade
Biochemical Pathways
The inhibition of EGFR by the compound would affect several biochemical pathways. EGFR is involved in the regulation of cell proliferation, differentiation, and survival . Its inhibition could therefore disrupt these processes, potentially leading to the death of cancer cells.
Result of Action
The compound has been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that the compound’s action results in the death of these cells.
Propriétés
IUPAC Name |
2-amino-1-benzyl-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c24-21-19(23(29)25-13-16-9-6-12-30-16)20-22(27-18-11-5-4-10-17(18)26-20)28(21)14-15-7-2-1-3-8-15/h1-12H,13-14,24H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCJKQXUKHFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-benzyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenamine,2-[2-(dimethylamino)ethoxy]-4-fluoro-](/img/structure/B2765826.png)
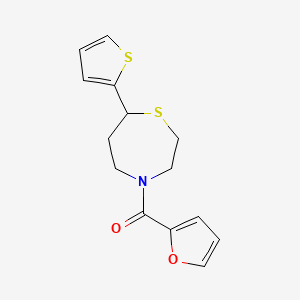
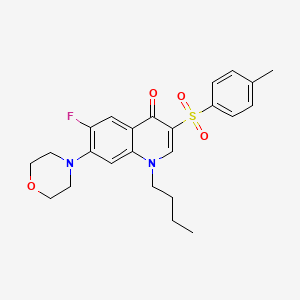
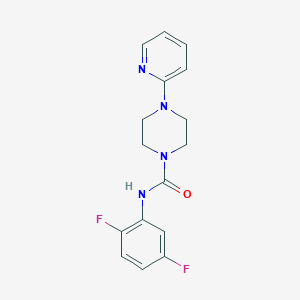

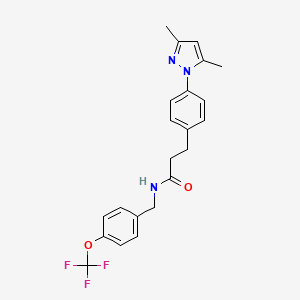
![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)
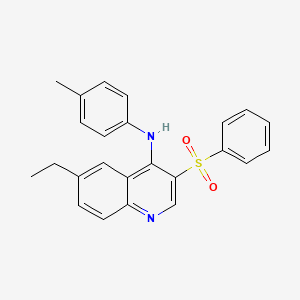
![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)propanamide](/img/structure/B2765843.png)
![tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B2765844.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,4-dimethylbenzamide](/img/structure/B2765845.png)
![1'-(3-(3-methylthiophen-2-yl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2765846.png)
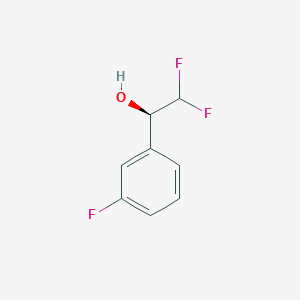
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2765849.png)